molecular formula C6H8ClNO3 B2833817 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride CAS No. 944467-89-4

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride

Cat. No.: B2833817
CAS No.: 944467-89-4
M. Wt: 177.58
InChI Key: AWBCNKKIKYYGKY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₇NO₃·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an amino group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride typically involves the following steps:

  • Furan Derivation: The starting material is furan, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

  • Amination: The furan ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or primary amines.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

  • Reduction: The amino group can be reduced to form amines or amides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Furanones, which are valuable intermediates in organic synthesis.

  • Reduction: Amines and amides, which have applications in pharmaceuticals and materials science.

  • Substitution: Various substituted furans and amino acids, which can be used in further chemical transformations.

Scientific Research Applications

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the effects of furan derivatives on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride: A structural isomer with similar properties but different reactivity.

  • Furan-2-carboxylic acid: A related compound without the amino group.

  • Furan-3-carboxylic acid: Another related compound with a different position of the carboxylic acid group.

Uniqueness: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.

Biological Activity

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (AMFCA-HCl) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

AMFCA-HCl has the molecular formula C₆H₈ClNO₃ and a molar mass of 177.58 g/mol. Its structure includes a furan ring, an amino group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that AMFCA-HCl exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that AMFCA-HCl demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : AMFCA-HCl has been investigated for its potential anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation .
  • Enzyme Inhibition : The compound has been found to interact with specific enzymes, potentially acting as an inhibitor. This property is being explored for developing new therapeutic agents targeting various diseases.

The biological activity of AMFCA-HCl is attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. Additionally, the furan ring may participate in π-π interactions or other non-covalent interactions, enhancing the compound's overall effect .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of AMFCA-HCl demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antimicrobial potential.
  • Cancer Cell Apoptosis : In vitro experiments on human breast cancer cell lines showed that AMFCA-HCl treatment led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptosis through intrinsic pathways .
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that AMFCA-HCl could inhibit certain kinases implicated in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-(aminomethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCNKKIKYYGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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